molecular formula C18H14ClF3N2OS2 B2518675 4-[4-Chloro-3-(trifluoromethyl)phenyl]-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one CAS No. 723333-49-1

4-[4-Chloro-3-(trifluoromethyl)phenyl]-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B2518675
CAS No.: 723333-49-1
M. Wt: 430.89
InChI Key: LJPYWLWMNLKAKI-UHFFFAOYSA-N
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Description

This tricyclic heterocyclic compound features a complex fused-ring system with a 4-chloro-3-(trifluoromethyl)phenyl substituent, a methyl group at position 11, and a sulfanyl moiety at position 3. The chlorine and trifluoromethyl groups enhance lipophilicity and metabolic stability, while the sulfur and nitrogen atoms in the core may facilitate hydrogen bonding with biological targets .

Properties

IUPAC Name

3-[4-chloro-3-(trifluoromethyl)phenyl]-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF3N2OS2/c1-8-2-4-10-13(6-8)27-15-14(10)16(25)24(17(26)23-15)9-3-5-12(19)11(7-9)18(20,21)22/h3,5,7-8H,2,4,6H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPYWLWMNLKAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)C4=CC(=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-Chloro-3-(trifluoromethyl)phenyl]-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the Diazatricyclic Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the diazatricyclic core.

    Introduction of the Sulfanyl and Thia Groups: The sulfanyl and thia groups are introduced through nucleophilic substitution reactions.

    Attachment of the Chloro and Trifluoromethyl Groups: The chloro and trifluoromethyl groups are introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[4-Chloro-3-(trifluoromethyl)phenyl]-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

4-[4-Chloro-3-(trifluoromethyl)phenyl]-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[4-Chloro-3-(trifluoromethyl)phenyl]-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs differ in aromatic substituents and functional groups (Table 1). For example:

  • 4-(3-Methoxyphenyl)-5-sulfanylidene-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7)-dien-3-one (CAS: 380437-04-7) replaces the chloro-trifluoromethylphenyl group with a methoxyphenyl group, reducing electronegativity and altering solubility .
  • 5-(3-Hydroxyphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one (CAS: 357618-26-9) features a hydroxyl group, enhancing hydrophilicity but reducing membrane permeability compared to the target compound .

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Substituents Molecular Formula Molecular Weight Solubility Profile
Target Compound (Not Provided) 4-Cl-3-(CF3)phenyl, 11-CH3, 5-SH C18H12ClF3N2OS2 ~440.9* Likely lipophilic
380437-04-7 3-MeO-phenyl C16H12N2O2S2 344.4 Chloroform, Methanol
844648-06-2 2,4-Cl2Ph-CH2S, 11-CH3, 4-Ph C22H17Cl2N3OS2 496.4 Not reported
357618-26-9 3-HO-phenyl C16H14N2O2S 298.4 DMSO, Methanol

*Estimated based on structural similarity.

Computational Similarity Analysis

Using Tanimoto and Dice coefficients (fingerprint-based metrics), the target compound shows moderate similarity (~60–70%) to analogs like 844648-06-2, suggesting overlapping bioactivity profiles (e.g., kinase inhibition) but divergent pharmacokinetics due to substituent differences . For example:

  • The trifluoromethyl group in the target compound increases metabolic stability compared to methoxy or hydroxyl groups in analogs .
  • The dichlorophenyl group in 844648-06-2 may enhance target affinity but reduce solubility .

Table 2: Similarity Metrics and Predicted Properties

Compound (CAS) Tanimoto Similarity* Predicted LogP Bioactivity Hypothesis
Target Compound Reference ~4.2 Kinase inhibition
380437-04-7 ~55% 3.1 Epigenetic modulation
844648-06-2 ~65% 5.0 Kinase/protease inhibition
357618-26-9 ~50% 2.8 Anti-inflammatory

*Compared to the target compound using MACCS fingerprints .

Experimental Validation via NMR and Docking Studies

  • NMR Profiling : Analogous to ’s approach, NMR shifts in regions A (positions 39–44) and B (29–36) could highlight conformational differences caused by the chloro-trifluoromethylphenyl group in the target compound versus methoxy or hydroxyl substituents in analogs. Such shifts correlate with altered binding modes .
  • Chemical Space Docking : The target compound’s docking efficiency likely surpasses analogs like 380437-04-7 due to optimized halogen interactions, as seen in enrichment studies of similar tricyclic systems .

Biological Activity

The compound 4-[4-Chloro-3-(trifluoromethyl)phenyl]-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound includes several notable functional groups:

  • Chloro and trifluoromethyl groups : These enhance the compound's lipophilicity and reactivity.
  • Thiazole and diazatricyclo components : These structures are often associated with diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of the chloro and trifluoromethyl groups suggests potential modulation of enzyme activity or receptor signaling pathways.

Biological Effects

Research indicates that compounds with similar structures exhibit a range of biological effects, including:

  • Antimicrobial Activity : Related compounds have shown significant antibacterial properties against various pathogens. For instance, tricyclic flavonoids have demonstrated MIC values as low as 0.24 µg/ml against Staphylococcus aureus .
  • Analgesic Effects : Some derivatives have been noted for their analgesic efficacy, potentially acting through opioid-independent mechanisms .

Case Studies

  • Antimicrobial Evaluation : In a study evaluating a series of tricyclic compounds, one derivative showed an IC50 value of 0.45 µM against Plasmodium falciparum K1 without cytotoxicity towards human cells . This suggests that the compound may also possess antimalarial properties.
  • Mechanistic Insights : Research on structurally similar compounds indicates that they may impair bacterial cell membrane integrity, leading to cell agglutination and death . This mechanism could be relevant for understanding the biological activity of the target compound.

Comparative Analysis

A comparative analysis with structurally related compounds reveals insights into the unique properties and potential applications of the target compound:

Compound NameMolecular FormulaUnique Features
4-Chloro-3-(trifluoromethyl)phenyl isocyanateC8H3ClF3NOToxic if inhaled; potential for analgesic effects
4-Chloro-3-(trifluoromethyl)anilineC7H5ClF3NSimple amine structure; less biologically active
3,5-bis(trifluoromethyl)phenyl isocyanateC9H4ClF6NMultiple trifluoromethyl groups; increased reactivity

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